
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.249 g/mol . This compound is known for its unique structure, which includes an alkyne group and an imine group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
The synthesis of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-pentyn-3-amine with 2-methylpropanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne or imine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, while the imine group can form Schiff bases with various nucleophiles. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- include:
3-Methyl-1-pentyn-3-amine: This compound has a similar structure but lacks the imine group, making it less reactive in certain chemical reactions.
4-Pentyn-1-amine: This compound has a similar alkyne group but differs in the position of the amine group, affecting its reactivity and applications.
3-Phenyl-2-propyn-1-amine: This compound includes a phenyl group, which introduces additional steric and electronic effects, altering its chemical behavior.
The uniqueness of 1-Pentyn-3-amine, 4-methyl-N-(2-methylpropylidene)- lies in its combination of an alkyne and an imine group, providing versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
545377-74-0 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
2-methyl-N-(4-methylpent-1-yn-3-yl)propan-1-imine |
InChI |
InChI=1S/C10H17N/c1-6-10(9(4)5)11-7-8(2)3/h1,7-10H,2-5H3 |
Clé InChI |
JPGKKHCRJAEBCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=NC(C#C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)
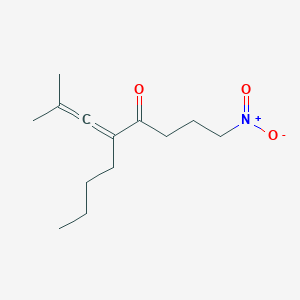
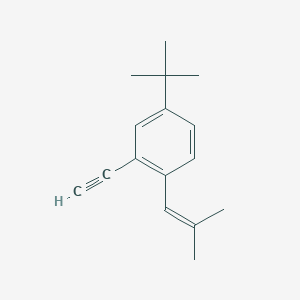

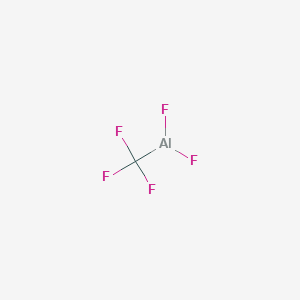
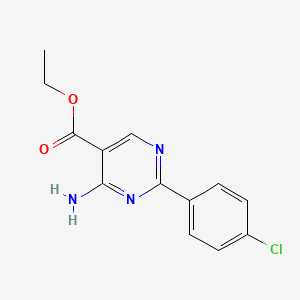
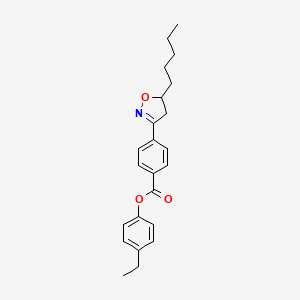
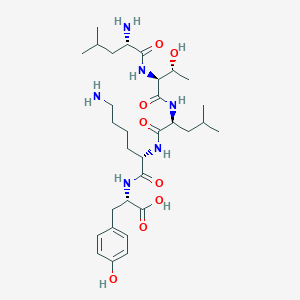
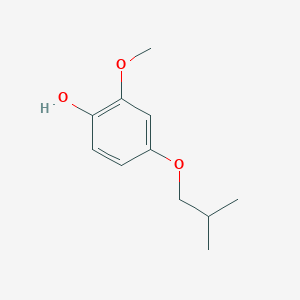

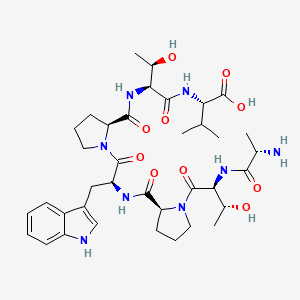
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
